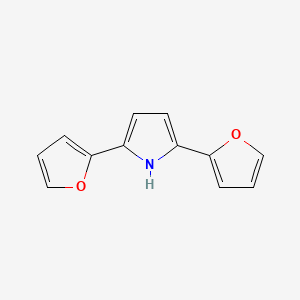

2,5-Di(furan-2-yl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2,5-bis(furan-2-yl)-1H-pyrrole |

InChI |

InChI=1S/C12H9NO2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H |

InChI Key |

LVNCAKWMHAWCCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(N2)C3=CC=CO3 |

Origin of Product |

United States |

The Strategic Importance of Furan and Pyrrole in Conjugated Systems

Furan (B31954) and pyrrole (B145914) are five-membered aromatic heterocyclic compounds that play a crucial role in the development of conjugated materials. rasayanjournal.co.in Their delocalized π-electron systems contribute to enhanced stability and unique electronic and optical characteristics. rasayanjournal.co.in The incorporation of these moieties into polymer chains allows for the fine-tuning of the material's properties at a molecular level, making them suitable for a wide array of applications in organic electronics, sensors, and energy storage devices. rasayanjournal.co.in

Furan, with its oxygen heteroatom, is known to enhance the solubility of resulting polymers and can be derived from renewable resources, promoting sustainability in materials science. researchgate.netnih.gov The weaker aromaticity of the furan ring, as compared to thiophene (B33073), also influences the electronic properties of the conjugated system. researchgate.net Pyrrole, containing a nitrogen heteroatom, is another fundamental building block in a variety of functional materials. diva-portal.org Its electron-rich nature makes it a valuable component in donor-acceptor polymer architectures, which are critical for applications like organic field-effect transistors (OFETs) and organic photovoltaic cells. mdpi.com

The combination of furan and pyrrole in a copolymer structure can lead to materials with customizable electronic and physical properties. rasayanjournal.co.in Research has shown that such copolymers can exhibit high conductivity and chemical stability, making them promising candidates for various electronic applications. rasayanjournal.co.in The strategic replacement of more traditional building blocks like thiophene with furan has been shown to yield polymers with comparable or even improved performance in certain aspects, such as processability in environmentally friendly solvents. nih.govacs.org

A Core Scaffold: 2,5 Di Furan 2 Yl 1h Pyrrole

The compound 2,5-Di(furan-2-yl)-1H-pyrrole serves as a key structural motif, linking two furan (B31954) rings to a central pyrrole (B145914) core. This specific arrangement creates a highly conjugated system with significant potential for charge transport. The synthesis of such diaryl pyrroles can be achieved through methods like the Paal-Knorr condensation. metu.edu.tr This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine, providing a versatile route to various substituted pyrroles. metu.edu.tr

The properties of polymers derived from this core scaffold can be further tailored by introducing different substituents on the pyrrole's nitrogen atom. This functionalization allows for the fine-tuning of the polymer's electrochemical and optical properties. For instance, attaching different phenyl groups to the nitrogen of a di(thienyl)pyrrole, a close analogue, has been shown to significantly impact the resulting polymer's electrochromic behavior. metu.edu.tryuntech.edu.tw

The table below outlines some of the key properties of related furan and pyrrole-based polymers, highlighting the impact of their molecular structure on their performance in electronic devices.

| Polymer System | Key Structural Feature | Reported Mobility (cm²/V·s) | Key Findings |

| PFDPPTT-Si | Furan-containing diketopyrrolopyrrole | 1.87 (in non-chlorinated solvent) | Demonstrates high performance with environmentally friendly processing. acs.org |

| PTDPPTT-Si | Thiophene (B33073) analogue of PFDPPTT-Si | 3.57 (in chlorinated solvent) | Higher mobility in chlorinated solvents due to tighter π-stacking. acs.org |

| PDBFBT | Furan-containing diketopyrrolopyrrole-bithiophene copolymer | up to 1.54 | Shows high hole mobility despite less ordered chain orientation. rsc.org |

Future Directions and Research Opportunities

Precursor Synthesis Strategies

The successful synthesis of the target pyrrole is critically dependent on the efficient preparation of its acyclic precursor, 1,4-di(furan-2-yl)butane-1,4-dione.

The synthesis of symmetrical 1,4-diketones like 1,4-di(furan-2-yl)butane-1,4-dione is a challenging process due to the inherent polarity mismatch of the reacting synthons. acs.org The Stetter reaction, however, provides a powerful solution by employing umpolung (polarity reversal) of an aldehyde. ijcrt.orgnih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. ijcrt.orgias.ac.in

For the synthesis of symmetrical 1,4-di(furan-2-yl)butane-1,4-dione, a double Stetter reaction can be envisioned, or more practically, the reaction between furan-2-carbaldehyde and a suitable vinyl ketone equivalent. researchgate.net A common approach involves the NHC-catalyzed reaction of an aldehyde with a Michael acceptor. nih.govias.ac.in For instance, arenoxy benzaldehyde (B42025) derivatives have been successfully reacted with methyl vinyl ketone in the presence of a thiazolium chloride catalyst and triethylamine (B128534) base to yield 1,4-diketones in good yields. nih.govacs.org A similar strategy can be applied using furan-2-carbaldehyde. Another documented route is the Stetter reaction of a furan-containing chalcone (B49325) analogue with an aldehyde, such as benzaldehyde, which yields an unsymmetrical 1,4-diketone. tuiasi.ro More recently, electrochemical methods have also been developed for the synthesis of 1,4-dicarbonyl compounds from enol acetates and 1,3-diketones, offering a catalyst- and oxidant-free alternative. acs.org

Table 1: Representative Conditions for Stetter Reaction Synthesis of 1,4-Diketones This table is illustrative of general Stetter reaction conditions applicable to the synthesis of 1,4-diketone precursors.

| Aldehyde (Michael Donor) | Michael Acceptor | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Arenoxy benzaldehydes | Methyl vinyl ketone | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Triethylamine (TEA) | DMSO | 71-96% | acs.org |

| Aromatic/Aliphatic Aldehydes | Divinyl sulfone | Thiazolium salt | Not specified | Not specified | Good | researchgate.net |

| Furan-containing chalcone | Benzaldehyde | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Triethylamine (TEA) | 2-Propanol | Good | tuiasi.ro |

The building blocks for the synthesis of 1,4-di(furan-2-yl)butane-1,4-dione are themselves furan-functionalized aldehydes and ketones. Furan-2-carbaldehyde, commonly known as furfural, is a readily available commodity chemical derived from biomass, making it an ideal starting material. Other furan derivatives can be prepared through various synthetic methods. These include intramolecular cyclizations of multi-carbonyl compounds and transition metal-mediated syntheses. researchgate.net For instance, furan-containing α,β-unsaturated ketones (chalcone analogues) can be prepared and subsequently used in Stetter reactions to build the 1,4-dione backbone. tuiasi.ro

Synthesis of 1,4-Di(furan-2-yl)butane-1,4-dione Analogs

Ring-Closure Approaches to the Pyrrole Core

Once the 1,4-di(furan-2-yl)butane-1,4-dione precursor is in hand, the central pyrrole ring is typically formed through a condensation reaction.

The Paal–Knorr synthesis is the most direct and widely used method for converting 1,4-dicarbonyl compounds into pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of the diketone with ammonia (B1221849) or a primary amine, usually under acidic conditions, to form the pyrrole ring with the elimination of two water molecules. pensoft.netresearchgate.net

To synthesize the parent compound, this compound, 1,4-di(furan-2-yl)butane-1,4-dione is treated with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide. wikipedia.org For the synthesis of N-substituted derivatives, a primary amine (R-NH₂) is used instead. organic-chemistry.org The reaction is versatile, accommodating a wide range of primary amines (alkyl, aryl, etc.) to install various substituents on the pyrrole nitrogen. wikipedia.org While traditionally requiring harsh conditions like prolonged heating in acid, modern variations utilize milder catalysts such as Lewis acids, silica (B1680970) sulfuric acid, or employ microwave assistance to improve yields and reduce reaction times. rgmcet.edu.inpensoft.netresearchgate.net The choice of reaction pH is crucial, as strongly acidic conditions (pH < 3) can favor the formation of the corresponding furan as a byproduct. organic-chemistry.org

Table 2: Paal-Knorr Synthesis of this compound and N-Substituted Derivatives

| Diketone Precursor | Amine Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Di(furan-2-yl)butane-1,4-dione | Ammonium Acetate (NH₄OAc) | Acetic Acid (AcOH), reflux | This compound | wikipedia.orgorganic-chemistry.org |

| 1,4-Di(furan-2-yl)butane-1,4-dione | Primary Amine (R-NH₂) | Acetic Acid (AcOH), reflux | 1-R-2,5-Di(furan-2-yl)-1H-pyrrole | wikipedia.orgorganic-chemistry.org |

| 1,4-Diketone | Primary Amine | Microwave irradiation, 120-150 °C | N-Substituted Pyrrole | pensoft.net |

| 1,4-Diketone | Amine | Silica Sulfuric Acid, room temp | N-Substituted Pyrrole | rgmcet.edu.in |

While the Paal-Knorr reaction is dominant, other methods for pyrrole synthesis could be adapted for the target molecule. These include:

Reductive Cyclization: This strategy involves the cyclization of precursors containing nitro groups. For example, pyrroles can be synthesized via the reductive cyclization of 1-nitro-1,3-dienes. researchgate.net A plausible, though less direct, route to this compound could involve the synthesis of a 1,4-di(furan-2-yl)-2,3-dinitrobutane intermediate, followed by reductive cyclization. Sodium dithionite (B78146) is an effective reagent for such tandem reductive cyclizations. rsc.org

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. researchgate.net Adapting this to the target structure would require a more complex, multi-step precursor synthesis.

Piloty-Robinson Synthesis: This reaction converts a ketazine to a pyrrole via a pensoft.netpensoft.net-sigmatropic rearrangement under acidic conditions. researchgate.net

These alternative routes are generally less straightforward for this specific target compared to the Paal-Knorr synthesis but represent the diversity of synthetic tools available for pyrrole ring formation.

Paal–Knorr Pyrrole Condensation for this compound Synthesis

Strategic N-Functionalization and Derivatization

Introducing functional groups onto the pyrrole nitrogen can be accomplished either during the initial ring formation or by post-synthesis modification of the N-H pyrrole.

As discussed in the Paal-Knorr section (2.2.1), the most direct method for N-functionalization is to use a substituted primary amine (R-NH₂) during the cyclization step. This one-pot approach directly yields the 1-substituted-2,5-di(furan-2-yl)-1H-pyrrole. wikipedia.orgrgmcet.edu.in

Alternatively, the parent this compound can be synthesized first and then functionalized. The pyrrolic N-H proton is acidic and can be deprotonated with a suitable base to form a pyrrolide anion. This nucleophilic anion can then be reacted with various electrophiles. High yields for N-alkylation of simple pyrroles have been achieved by first forming the potassium salt and then reacting it with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This method is broadly applicable to introduce alkyl, benzyl, and other groups onto the nitrogen atom. google.commdpi.com

Table 3: Representative Conditions for Post-Cyclization N-Functionalization of Pyrroles

| Pyrrole Substrate | Base | Electrophile | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Pyrrole / 2,5-Dimethylpyrrole | Potassium metal | Iodomethane / Iodoethane / Benzyl bromide | DMSO | N-Alkyl/N-Benzyl Pyrrole | rsc.org |

| 3,4,5-Triaryl-pyrrole-2-carboxylate | Not specified (direct alkylation) | Bromoacetaldehyde dimethyl acetal | Not specified | N-Alkylated Pyrrole | mdpi.com |

| 4,5-Diarylpyrrole | Not specified | Methyl iodide / Ethyl iodide | Not specified | N-Methyl/N-Ethyl Pyrrole | google.com |

Compound Index

Synthesis of N-Substituted this compound Derivatives

The most direct route for preparing N-substituted this compound derivatives is the Paal-Knorr reaction. wikipedia.org This reaction condenses 1,4-di(furan-2-yl)butane-1,4-dione with a primary amine (R-NH₂), directly installing the 'R' group onto the pyrrole nitrogen atom. The reaction is versatile and can be conducted under neutral or mildly acidic conditions; the addition of a weak acid like acetic acid often accelerates the process. organic-chemistry.org

The synthesis of analogous N-substituted 2,5-dithienylpyrroles has been demonstrated through the Paal-Knorr condensation of 1,4-di(2-thienyl)-1,4-butanedione (B81188) with various halo-substituted anilines, showcasing the method's applicability to heteroaryl systems. metu.edu.tr Similarly, reacting 2,5-hexanedione (B30556) with different primary amines is a common way to produce N-substituted 2,5-dimethylpyrroles. researchgate.net

Several catalysts can facilitate this transformation under mild conditions. For instance, cerium (IV) ammonium nitrate (B79036) (CAN) has been shown to be a superior catalyst for the Paal-Knorr reaction of 1,4-diketones with a range of amines, leading to excellent yields in short reaction times. arabjchem.org

Table 1: Examples of N-Substituted Pyrroles via Paal-Knorr Type Synthesis

| 1,4-Diketone Precursor | Amine | Catalyst/Conditions | N-Substituted Pyrrole Product | Yield | Reference |

| Hexane-2,5-dione | Aniline | CAN, Methanol, rt | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 98% | arabjchem.org |

| Hexane-2,5-dione | 4-Methoxyaniline | CAN, Methanol, rt | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 96% | arabjchem.org |

| Hexane-2,5-dione | Benzylamine | CAN, Methanol, rt | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 95% | arabjchem.org |

| 1,4-Di(2-thienyl)-1,4-butanedione | 3-Fluoroaniline | Acetic Acid, Reflux | 1-(3-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | - | metu.edu.tr |

| 1,4-Di(2-thienyl)-1,4-butanedione | 3-Chloroaniline | Acetic Acid, Reflux | 1-(3-Chlorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | - | metu.edu.tr |

This table presents data for analogous reactions to illustrate the synthesis of N-substituted derivatives.

Introduction of Diverse Chemical Tags and Side Chains

The functionalization of the pyrrole nitrogen with diverse chemical tags and side chains is readily achieved by selecting the appropriate primary amine in the Paal-Knorr synthesis. This approach allows for the incorporation of a vast array of functionalities, enabling the tuning of the molecule's physical, chemical, and biological properties.

Research has demonstrated the introduction of various side chains onto the pyrrole nitrogen, including:

Aromatic and Heteroaromatic Groups: Anilines and aminopyridines can be used to introduce phenyl and pyridyl moieties. For example, the reaction of hexane-2,5-dione with 4-((2,5-dimethyl-1H-pyrrol-1-yl)methyl)pyridine has been reported. arabjchem.org

Complex Functional Groups: Amines bearing more complex functionalities, such as isoindoline-1,3-dione and benzo[d]thiazole, have been successfully incorporated to generate highly functionalized pyrroles. arabjchem.org

Aliphatic Chains with Functional Groups: The use of amino alcohols, like serinol, leads to derivatives with hydroxyl groups, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol, which can serve as handles for further functionalization. nih.gov

An alternative strategy for introducing substituents is through post-synthesis modification. For example, palladium-catalyzed C-H activation and arylation of N-methylpyrrole or N-phenylpyrrole provides a route to diarylpyrroles. researchgate.net This method allows for the direct coupling of the pyrrole core with aryl halides, offering a different pathway to complex derivatives.

Table 2: Examples of Side Chains Introduced via Primary Amines in Paal-Knorr Synthesis

| Amine Used | Resulting N-Substituent (Side Chain) | Pyrrole Core | Reference |

| 4-Aminobenzoic acid | 4-Carboxyphenyl | 2,5-Dimethylpyrrole | arabjchem.org |

| 1-Naphthylamine | Naphthalen-1-yl | 2,5-Dimethylpyrrole | arabjchem.org |

| 2-Aminoisoindoline-1,3-dione | Isoindoline-1,3-dion-2-yl | 2,5-Dimethylpyrrole | arabjchem.org |

| 4-(Aminomethyl)pyridine | Pyridin-4-ylmethyl | 2,5-Dimethylpyrrole | arabjchem.org |

| Serinol | 1,3-Dihydroxypropan-2-yl | 2,5-Dimethylpyrrole | nih.gov |

This table is based on the synthesis of 2,5-dimethylpyrroles to exemplify the introduction of various side chains.

Green Chemistry Considerations in Synthesis

Modern synthetic strategies increasingly prioritize environmentally benign processes. The synthesis of this compound and its derivatives can be approached using green chemistry principles, focusing on reducing solvent use, employing safer catalysts, and maximizing atom economy.

Solvent-Free and Aqueous Medium Approaches

Significant progress has been made in adapting the Paal-Knorr synthesis to greener conditions, moving away from conventional organic solvents.

Aqueous Synthesis: Water is an ideal green solvent, and its use in Paal-Knorr reactions has been successfully demonstrated. An operationally simple and economical synthesis of N-substituted pyrroles occurs in water using a catalytic amount of iron(III) chloride. organic-chemistry.orgscispace.com This approach provides good to excellent yields under very mild reaction conditions. organic-chemistry.org Water has been described as a suitable medium for the cyclocondensation, acting as both an environmentally friendly solvent and a potential catalyst. researchgate.net

Solvent-Free Synthesis: Eliminating the solvent entirely represents a significant step in green synthesis.

The Paal-Knorr condensation of hexane-2,5-dione with various amines can be achieved under solvent-free conditions using ascorbic acid as a recyclable organocatalyst. researchgate.net

A one-pot, two-step process to prepare pyrrole compounds from 2,5-dimethylfuran, which proceeds via a 2,5-hexanedione intermediate, can be performed without solvents. nih.gov

The use of magnetic nanoparticle catalysts, such as Cu@imine/Fe₃O₄, allows for the rapid synthesis of polysubstituted pyrroles under solvent-free conditions, with the added benefit of easy catalyst recovery and reuse. rsc.org

Catalytic Pathways for Enhanced Atom Economy

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. The Paal-Knorr synthesis is inherently atom-economical as it is a condensation reaction that primarily produces water as a byproduct. nih.gov The use of catalysts further enhances its efficiency and green credentials by enabling the reaction under milder conditions and at lower energy costs.

Lewis Acid Catalysis: Mild Lewis acids are effective in promoting the cyclization. Cerium (IV) ammonium nitrate (CAN) is a highly efficient catalyst that works in low concentrations, leading to excellent yields and short reaction times. arabjchem.org Iron(III) chloride is another economical and effective catalyst, particularly in aqueous media. organic-chemistry.orgscispace.com

Palladium-Catalyzed C-H Activation: As an alternative to the Paal-Knorr synthesis, direct C-H arylation of a pre-formed pyrrole ring offers a highly atom-economical route to 2,5-diarylpyrroles. This method avoids the need for pre-functionalized starting materials like organotins or boronic acids, reducing waste. Ligand-free palladium-catalyzed C-H activation of N-substituted pyrroles has been achieved in ionic liquids, providing a convenient synthesis of diarylpyrroles. researchgate.net

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is crucial for sustainable synthesis.

Ascorbic acid has been applied as a recyclable organocatalyst for the Paal-Knorr reaction. researchgate.net

Nanocatalysts, such as magnetically separable Cu@imine/Fe₃O₄, have been shown to be highly reactive and can be recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of the molecule.

One-dimensional NMR spectra provide initial information about the chemical environment and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and furan rings. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole ring (H-3 and H-4) are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet or a doublet depending on the coupling with the N-H proton. The furan protons (H-3', H-4', and H-5') will present as three distinct signals, typically multiplets or doublets of doublets, with chemical shifts characteristic of furan systems. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to symmetry, the spectrum should display six unique carbon signals: two for the pyrrole ring (C-2/C-5 and C-3/C-4) and four for the furan rings (C-2', C-3', C-4', and C-5'). The carbons directly attached to the nitrogen (C-2/C-5) and oxygen (C-2'/C-5') atoms are expected to be the most downfield-shifted among the sp² carbons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| N-H | ~9.0-10.0 | br s | C-2/C-5 | ~130-135 |

| H-3/H-4 | ~6.3-6.5 | s | C-3/C-4 | ~105-110 |

| H-3' | ~6.4-6.6 | d | C-2' | ~145-150 |

| H-4' | ~6.3-6.5 | dd | C-3' | ~106-110 |

| H-5' | ~7.3-7.5 | d | C-4' | ~111-114 |

| C-5' | ~141-144 |

Note: Chemical shifts (δ) are hypothetical and based on data from analogous structures. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the furan ring: H-3' with H-4', and H-4' with H-5'. This confirms the sequence of protons within the furan substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum (e.g., H-3/H-4 to C-3/C-4, H-3' to C-3', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. sdsu.edu Key expected correlations would include the correlation from the pyrrole H-3 proton to the pyrrole carbons C-2, C-4, and C-5, and importantly, to the C-2' and C-3' carbons of the furan ring, confirming the connection point between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ntnu.no NOESY is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation (syn or anti) of the furan rings with respect to the pyrrole ring. A spatial correlation between the pyrrole proton H-3 and the furan proton H-3' would indicate a specific rotational isomer is preferred in solution. ipb.pt

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3' ↔ H-4' H-4' ↔ H-5' | Confirms proton connectivity within the furan rings. |

| HSQC | H-3/H-4 ↔ C-3/C-4 H-3' ↔ C-3' H-4' ↔ C-4' H-5' ↔ C-5' | Assigns carbon signals based on direct C-H attachment. |

| HMBC | H-3 → C-2, C-4, C-5, C-2', C-3' H-3' → C-2, C-2', C-4', C-5' | Establishes the connectivity between the pyrrole and furan rings. |

| NOESY | H-3 ↔ H-3' | Provides information on the through-space proximity of protons, aiding in conformational analysis. |

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations present in the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, the key expected absorption bands would confirm the presence of the N-H group and the aromatic rings. researchgate.net

Table 3: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3450 - 3350 | Pyrrole N-H |

| Aromatic C-H Stretch | 3150 - 3050 | Pyrrole and Furan C-H |

| Aromatic C=C Stretch | 1610 - 1450 | Pyrrole and Furan Rings |

| C-N Stretch | 1350 - 1250 | Pyrrole Ring |

| Asymmetric C-O-C Stretch | 1250 - 1150 | Furan Ring |

| Symmetric C-O-C Stretch | 1100 - 1000 | Furan Ring |

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. The symmetric C=C stretching vibrations of the heterocyclic rings, which may be weak in the FTIR spectrum, are often strong and sharp in the Raman spectrum. csic.es This can provide confirmatory evidence for the aromatic backbone of the molecule.

Table 4: Expected Raman Shifts for Key Vibrational Modes

| Vibrational Mode | Expected Shift (cm⁻¹) | Assignment |

|---|---|---|

| Symmetric Ring Breathing | 1550 - 1600 | Collective vibration of rings |

| Symmetric C=C Stretch | 1450 - 1500 | Furan and Pyrrole Rings |

| In-plane C-H Bending | 1300 - 1400 | Furan and Pyrrole C-H |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify its molecular formula, C₁₂H₉NO₂. acs.org The experimentally measured mass is compared to the theoretically calculated mass; a match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Table 5: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ |

| Ion [M+H]⁺ | [C₁₂H₁₀NO₂]⁺ |

| Calculated Exact Mass for [M+H]⁺ | 199.0582 + 1.0078 = 200.0660 |

| Observed Mass for [M+H]⁺ | 200.066X (Expected) |

| Mass Error | < 5 ppm (Expected) |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound has been found in published research. Public chemical databases such as PubChem also lack experimental crystallographic information for this specific molecule. uni.lu

While X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions, such a study for this compound does not appear to be available in the public domain.

Research on structurally related pyrrole and furan-containing compounds demonstrates the utility of this technique. For instance, studies on other substituted pyrrole derivatives have utilized single-crystal X-ray diffraction to elucidate their molecular geometry and packing in the solid state. mdpi.commdpi.comiucr.org These studies often reveal details about the planarity of the heterocyclic rings and the nature of intermolecular forces, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. ub.edunih.goviucr.org

For example, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, intermolecular N—H···O hydrogen bonds are crucial in defining the crystal packing, forming a ribbon-like assembly. iucr.orgiucr.org Similarly, analyses of other heterocyclic compounds highlight how different substituents influence molecular conformation and crystal packing through various non-covalent interactions. uni-regensburg.deiucr.org

Although detailed experimental crystallographic data for this compound is not available, theoretical calculations, such as Density Functional Theory (DFT), could provide insights into its optimized geometry, bond parameters, and electronic properties. arkat-usa.orgnih.gov However, without experimental validation from single-crystal XRD, these theoretical models remain predictive.

Due to the absence of specific research findings, a data table of crystallographic parameters for this compound cannot be generated.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2,5-Di(furan-2-yl)-1H-pyrrole, DFT calculations are instrumental in predicting its geometric and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule. Theoretical studies on similar oligomers containing furan (B31954) and pyrrole (B145914) rings have often employed the B3LYP functional with a 6-31G(d) basis set for accurate geometry predictions. rsc.orgresearchgate.net

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (Pyrrole-Furan) | ~5-15° |

| C-C Bond Length (inter-ring) | ~1.45 Å |

| C-N Bond Length (in pyrrole) | ~1.38 Å |

| C-O Bond Length (in furan) | ~1.37 Å |

| Note: These values are illustrative and based on typical DFT results for similar conjugated heterocyclic systems. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and the electronic excitation energy of the molecule. rsc.org

For π-conjugated systems like this compound, the HOMO is typically a π-orbital delocalized across the entire molecule, while the LUMO is a π*-orbital. DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to compute the energies of these orbitals. physchemres.org In studies of pyrrole-furan copolymers, the HOMO-LUMO gap has been shown to be tunable by the introduction of different functional groups. researchgate.net For the unsubstituted this compound, a relatively small HOMO-LUMO gap is anticipated due to the extended π-conjugation, which is desirable for applications in organic electronics.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

| Note: These values are illustrative and based on typical DFT results for similar conjugated heterocyclic systems. |

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are distributed within the molecule, highlighting regions of high and low electron density. The electrostatic potential (ESP) map provides a visual representation of the charge distribution and is useful for predicting how a molecule will interact with other charged species.

For this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms and delocalized across the π-system of the aromatic rings. The ESP map would likely show negative potential (red regions) around the furan's oxygen atoms and the pyrrole's nitrogen atom, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue regions).

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. Current time information in Berlin, DE. It provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between filled donor NBOs and empty acceptor NBOs are quantified by second-order perturbation theory, where a larger interaction energy indicates a more significant delocalization and stabilization.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) are typically performed at the same level of theory as the geometry optimization. The calculated frequencies can help in the assignment of experimental vibrational spectra. For this compound, characteristic vibrational modes would include C-H stretching, C=C stretching of the aromatic rings, and C-N and C-O stretching modes.

Simulation of Reaction Mechanisms and Transition States

DFT calculations are also a valuable tool for investigating reaction mechanisms by locating transition state structures and calculating activation energies. For this compound, this could involve studying its behavior in polymerization reactions or its reactivity towards electrophiles or nucleophiles. For example, in the study of cycloaddition reactions involving dienylfurans, DFT was used to explore different reaction pathways and determine the most favorable mechanism. semanticscholar.org By mapping the potential energy surface of a reaction, researchers can gain a detailed understanding of the factors that control the reaction's outcome.

Polymerization Pathways and Comprehensive Characterization of Poly 2,5 Di Furan 2 Yl 1h Pyrrole

Electrochemical Polymerization (Electropolymerization)

Electrochemical polymerization is a powerful and precise method for synthesizing conducting polymer films directly onto an electrode surface. researchgate.netnumberanalytics.com This technique allows for excellent control over film thickness, morphology, and properties by manipulating electrochemical parameters. researchgate.netrsc.org

Anodic Oxidation Mechanisms and Film Formation

The electropolymerization of 2,5-di(furan-2-yl)-1H-pyrrole proceeds via an anodic oxidation mechanism, a process common to many five-membered heterocyclic monomers like pyrrole (B145914), thiophene (B33073), and furan (B31954). researchgate.netnih.govresearchgate.net The initial and most critical step is the oxidation of the monomer at the anode surface to form a radical cation. kpi.ua Given the hybrid structure of this compound, which combines furan and pyrrole moieties, the oxidation is expected to initiate on these electron-rich rings.

The general mechanism involves the following key steps:

Monomer Oxidation: A monomer molecule diffuses to the anode surface and undergoes a one-electron oxidation to form a radical cation.

Radical Cation Coupling: Two radical cations then couple, typically at the α-positions (C5) of the furan or pyrrole rings, to form a dimeric dication.

Deprotonation: The dimer expels two protons to regain aromaticity, forming a neutral dimer.

Chain Propagation: This dimer is more easily oxidized than the original monomer. It is rapidly oxidized to its radical cation, which can then react with other monomer radical cations or oligomer radical cations, leading to chain propagation and the growth of the polymer film on the electrode surface.

During this process, counter-ions (anions) from the electrolyte are incorporated into the growing polymer film to balance the positive charge on the oxidized polymer backbone, a process known as doping. metu.edu.tr Research has demonstrated the successful anodic synthesis of adherent and insoluble films of oxidized poly[this compound] on platinum (Pt) electrodes. researchgate.net The formation of insoluble films confirms that a stable, cross-linked polymer network is created on the electrode surface. researchgate.net

Influence of Electrolyte, Solvent, and Applied Potential on Polymer Growth

The properties of the resulting poly[this compound] film are highly dependent on the conditions used during electropolymerization. numberanalytics.comresearchgate.net The choice of solvent, electrolyte, and applied potential or current density are critical parameters that dictate the polymer's final characteristics. researchgate.netrsc.org

Successful synthesis of poly[this compound] has been achieved under specific galvanostatic (constant current) conditions, as detailed in the table below. researchgate.net

Table 1: Electrochemical Polymerization Conditions for Poly[this compound]

| Parameter | Value | Reference |

|---|---|---|

| Working Electrode | Platinum (Pt) | researchgate.net |

| Monomer | This compound | researchgate.net |

| Monomer Concentration | 5 mM | researchgate.net |

| Solvent System | Acetonitrile (B52724) + Water (3:2 v/v) | researchgate.net |

| Electrolyte | 0.2 M Lithium Perchlorate (B79767) (LiClO₄) | researchgate.net |

| Applied Current Density | 0.016 mA cm⁻² | researchgate.net |

Solvent: The choice of solvent system, such as an acetonitrile/water mixture, is crucial. The solvent must dissolve the monomer and electrolyte while remaining stable at the required oxidation potentials. researchgate.netrsc.org The presence of water can influence the polymer's morphology and adhesion; aqueous solvents are often favored for being environmentally safe and low-cost. researchgate.netkpi.ua The use of organic solvents like acetonitrile is common for the electropolymerization of heterocyclic monomers. rsc.orgdtic.mil

Electrolyte: The electrolyte, in this case, lithium perchlorate (LiClO₄), provides ionic conductivity to the solution and supplies the counter-ions (ClO₄⁻) that are incorporated into the polymer film during oxidative doping to maintain charge neutrality. rsc.orgacs.org The size, charge, and nature of this anion can significantly affect the polymer's morphology, conductivity, and electrochemical stability. acs.org

Applied Potential/Current: The applied potential (in potentiostatic mode) or current (in galvanostatic mode) is the driving force for the oxidation reaction. nih.gov A higher potential can increase the polymerization rate but may also lead to overoxidation, where the polymer backbone is irreversibly degraded, resulting in a loss of conductivity and electroactivity. rsc.org The reported synthesis at a low current density of 0.016 mA cm⁻² suggests a controlled growth process to form a well-defined film. researchgate.net

The resulting polymer can exist in both an oxidized (doped, conducting) state and a reduced (dedoped, insulating) state. The properties of these two forms, as synthesized, are summarized below.

Table 2: Properties of Oxidized and Reduced Poly[this compound] Films

| Property | Oxidized Film | Reduced Film | Reference |

|---|---|---|---|

| Synthesis Method | Anodic oxidation at +0.016 mA cm⁻² | Subsequent reduction at -0.082 mA cm⁻² | researchgate.net |

| Density | Data not specified | Data not specified | researchgate.net |

| Conductivity | Conducting | Insulating | researchgate.net |

| Doping Ion | ClO₄⁻ | ClO₄⁻ removed | researchgate.net |

| Productivity | 1.45 µg mC⁻¹ | N/A | researchgate.net |

Copolymerization Strategies with Other Monomers (e.g., Thiophene, EDOT Derivatives)

Copolymerization is a versatile strategy to fine-tune the properties of conducting polymers. nih.govlboro.ac.uk By electrochemically polymerizing a mixture of two or more different monomers, a new material with intermediate or sometimes entirely new properties can be created. mdpi.com Common comonomers for pyrrole-based systems include thiophene and its derivatives, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.govlboro.ac.ukyuntech.edu.twresearchgate.net

While specific studies on the copolymerization of this compound are not extensively detailed, the principles can be inferred from analogous systems. For instance, copolymers of N-furfuryl pyrrole and EDOT have been successfully synthesized, demonstrating that combining furan- and pyrrole-containing units with EDOT is a viable approach. mdpi.com Similarly, copolymers of various 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives with EDOT have been shown to exhibit enhanced electrochromic properties, such as multiple colors, improved stability, and better optical contrast compared to the homopolymers. lboro.ac.ukresearchgate.net

Electrochemical copolymerization of this compound with monomers like thiophene or EDOT would involve the simultaneous oxidation of both monomers at the electrode. The composition and structure of the resulting copolymer would be highly dependent on the feed ratio of the monomers in the electrolyte solution and the applied polymerization potential, due to the different oxidation potentials of each monomer. nih.govmdpi.com

Table 3: Expected Outcomes of Copolymerization with Common Monomers

| Comonomer | Expected Effect on Polymer Properties | Rationale/Analogous System |

|---|---|---|

| Thiophene | - Lowered bandgap- Modified electrochemical response- Tunable conductivity | Thiophene has a higher oxidation potential than pyrrole, requiring careful selection of polymerization potential. The resulting copolymer would blend the properties of both parent polymers. nih.gov |

| EDOT | - Enhanced stability- Lower oxidation potential- Improved optical contrast and faster switching times in electrochromic applications | EDOT is known to form highly stable polymers with low oxidation potentials. Copolymerization often yields materials with superior performance for devices. lboro.ac.ukmdpi.comresearchgate.net |

Chemical Oxidative Polymerization Techniques

As an alternative to electropolymerization, poly[this compound] can be synthesized via chemical oxidative polymerization. This method is particularly useful for producing the polymer in bulk powder form, as opposed to a thin film. researchgate.net The process involves dissolving the monomer in a suitable organic solvent and adding a chemical oxidizing agent. researchgate.netdtic.mil

Commonly used oxidants for the polymerization of heterocyclic monomers include:

Iron(III) chloride (FeCl₃)

Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

Potassium dichromate (K₂Cr₂O₇)

The mechanism is analogous to electropolymerization, where the oxidant initiates the formation of radical cations from the monomer, which then couple and polymerize. researchgate.net For example, studies on the chemical polymerization of furan have shown that a combination of FeCl₃ as the oxidant and nitromethane (B149229) as the solvent is effective. acs.org Similarly, various 2,5-di(2-thienyl)-1H-pyrrole derivatives have been successfully polymerized using chemical methods to yield soluble polymers. yuntech.edu.twresearchgate.net After the reaction is complete, the polymer is typically precipitated, filtered, and washed to remove residual oxidant and oligomers, yielding a solid powder. While this method allows for mass production, it generally offers less control over the polymer's structure and purity compared to electropolymerization. kpi.ua

Morphological and Microstructural Analysis of Polymer Films

The physical structure and surface topography of a polymer film are critical as they directly influence its properties, such as conductivity, optical clarity, and performance in devices.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a standard and powerful technique for visualizing the surface morphology of polymer films at high magnification. kpi.uaresearchgate.netsci-hub.st The analysis involves scanning the surface of the polymer film with a focused beam of electrons. The signals produced by the interaction of the electrons with the surface provide detailed information about the film's topography, texture, and porosity. researchgate.net

For electropolymerized films of poly[this compound], SEM analysis would be crucial to assess the quality of the film formed on the electrode. Based on studies of similar electropolymerized heterocyclic polymers like polypyrrole and polyfuran, several common morphologies can be expected:

Globular or "Cauliflower-like" Structure: This is a very common morphology for electropolymerized films, consisting of aggregated globular nodules. researchgate.netsci-hub.st

Compact and Smooth Surface: Under certain conditions, particularly with specific solvents or at lower growth rates, a more uniform and smooth film can be obtained. electrochemsci.orgresearchgate.net

Porous or Fibrillar Network: The choice of electrolyte and other polymerization parameters can lead to the formation of porous or fibrillar structures. kpi.ua

The morphology is known to be highly sensitive to the synthesis conditions. acs.orgsci-hub.st For example, studies on polypyrrole have shown that factors like the electrolyte anion and deposition temperature significantly alter the surface structure from rough and crystalline to amorphous and homogeneous. sci-hub.st SEM images of polyfuran films have revealed that using oligofurans as starting materials can lead to very smooth morphologies with roughness on the nanometer scale. researchgate.netresearchgate.net Therefore, SEM characterization of poly[this compound] films prepared under different conditions would be essential to establish a structure-property relationship.

X-ray Diffraction (XRD) for Crystallinity and Ordering

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. units.it The diffraction pattern of a polymer can distinguish between crystalline, microcrystalline, and amorphous forms. icdd.com For Poly[this compound], an XRD analysis would reveal the nature of its solid-state structure. A pattern with sharp peaks indicates a higher degree of crystallinity, suggesting a more ordered arrangement of the polymer chains. units.iticdd.com Conversely, a broad halo in the diffraction pattern is characteristic of an amorphous material with disordered chains. units.iticdd.com The degree of crystallinity is a critical parameter as it significantly influences the mechanical and electronic properties of the polymer. The Scherrer equation can be used to estimate the size of the crystalline domains from the width of the diffraction peaks. units.it

Spectroscopic Characterization of Polymeric Materials

UV-Visible Spectroscopy for Conjugation Length and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of conjugated polymers. The absorption of UV or visible light by the polymer corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) is directly related to the effective conjugation length of the polymer chain.

For conjugated polymers, two main absorption bands are typically observed. acs.orgresearchgate.net A higher energy band, usually in the UV region, corresponds to the π-π* transition within the aromatic rings of the polymer backbone. acs.orgresearchgate.net A lower energy band, extending into the visible region, is associated with the intramolecular charge transfer (ICT) between donor and acceptor units along the conjugated chain. acs.org In similar pyrrole-based donor-acceptor systems, the π-π* transitions have been observed at wavelengths around 370-390 nm, with the ICT bands appearing at longer wavelengths, typically above 500 nm. acs.org The optical band gap (Eg) of the polymer can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

| Parameter | Description |

| λmax (π-π) | Wavelength of maximum absorption for the π-π transition, indicative of localized aromatic systems. |

| λmax (ICT) | Wavelength of maximum absorption for the intramolecular charge transfer, reflecting the effective conjugation along the polymer backbone. |

| Optical Band Gap (Eg) | The energy difference between the HOMO and LUMO levels, estimated from the absorption edge. |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy provides valuable information about the emissive properties of a material. jasco-global.com When a conjugated polymer is excited with light of a suitable wavelength, it can emit light of a longer wavelength through fluorescence. The shape and position of the emission spectrum are characteristic of the polymer's electronic structure and conformation. jasco-global.com

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). A high quantum yield indicates efficient light emission. nih.gov The environment surrounding the polymer chains, such as the solvent or the solid-state packing, can significantly influence the fluorescence properties. jasco-global.com For some pyrrole-based dyes, fluorescence quantum yields have been reported to be high, in some cases approaching unity. nih.gov

| Parameter | Description |

| Excitation Wavelength (λex) | The wavelength of light used to excite the sample. |

| Emission Wavelength (λem) | The wavelength of the emitted light at the peak of the fluorescence spectrum. |

| Fluorescence Quantum Yield (Φf) | A measure of the efficiency of the fluorescence process. |

| Stokes Shift | The difference in wavelength or energy between the absorption maximum and the emission maximum. |

FTIR and Raman Spectroscopy for Polymer Backbone Characterization

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule and to confirm the structure of a polymer. spectroscopyonline.com These techniques are complementary, as some vibrational modes that are strong in FTIR may be weak or absent in Raman, and vice versa. spectroscopyonline.com

In the characterization of Poly[this compound], FTIR and Raman spectra would provide a "fingerprint" of the polymer. Key vibrational bands can be assigned to specific bonds within the polymer backbone. For instance, the C-H stretching vibrations in the furan and pyrrole rings would appear in the region of 3100-3000 cm⁻¹. The N-H stretching vibration of the pyrrole ring would be expected around 3400 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. spectroscopyonline.commdpi.com The C-N stretching vibrations and the C-O-C stretching of the furan rings would also have characteristic absorption bands. mdpi.com Successful polymerization can be confirmed by the disappearance or significant reduction of bands associated with the monomer's reactive sites and the appearance of new bands characteristic of the polymer chain.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (pyrrole) | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch (aromatic rings) | 1600-1400 |

| C-N Stretch | ~1300-1200 |

| C-O-C Stretch (furan) | ~1100 |

Electrochemical Behavior and Redox Mechanisms

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species. For 2,5-Di(furan-2-yl)-1H-pyrrole, CV is instrumental in both its electropolymerization to form a conducting polymer film on an electrode surface and the subsequent characterization of the film's redox properties. The process involves cycling the potential of a working electrode, on which the monomer is adsorbed or in a solution containing the monomer, and measuring the resulting current.

During the anodic (positive) potential scan, the monomer oxidizes to form radical cations, which then couple to form a polymer film on the electrode surface. rsc.org This film, often designated as poly(ONO) for its furan-pyrrole-furan structure, is electroactive, meaning it can be repeatedly oxidized and reduced. researchgate.net Studies on analogous compounds like 2,5-di(2-thienyl)-1H-pyrrole (SNS) show that repeated potential cycling in a monomer-free electrolyte solution results in well-defined redox waves corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer. core.ac.uk

The analysis of oxidation (anodic) and reduction (cathodic) peaks in a cyclic voltammogram provides critical information about the potentials at which the material changes its electronic state. For films of poly(2,5-di(-2-furyl)-pyrrole), distinct potential regions define its redox state. The polymer remains in its neutral, reduced form at potentials up to 0.6 V. researchgate.net As the potential is increased into the 0.6 V to 0.8 V range, a mixture of reduced and oxidized states coexists, indicating the onset of oxidation. researchgate.net Above 0.8 V, the polymer is predominantly in its fully oxidized form. researchgate.net This process corresponds to the p-doping of the polymer backbone, where charge-balancing anions from the electrolyte are incorporated into the film.

The oxidation process in such conjugated polymers typically involves the formation of mobile charge carriers known as polarons (radical cations) and bipolarons (dications), which are responsible for the material's conductivity. yuntech.edu.tw While detailed peak potential values for poly(2,5-di(-2-furyl)-pyrrole) are not widely reported, the behavior is analogous to its thiophene-containing counterparts, which show clear oxidation and reduction peaks. For instance, a related polymer, P(SNS-Ph-Pyr), displays a reversible redox couple at approximately 0.70 V (oxidation) and 0.50 V (reduction). core.ac.uk

| Potential Range (vs. SSCE) | Dominant State of the Polymer | Electrochemical Process |

|---|---|---|

| < 0.6 V | Reduced (Neutral) | Stable neutral state |

| 0.6 V to 0.8 V | Mixed (Reduced + Oxidized) | Onset of oxidation (p-doping) |

| > 0.8 V | Oxidized (Doped) | Fully oxidized state |

The stability of an electroactive polymer during repeated redox cycling is crucial for its use in practical devices. This is assessed by performing multiple CV scans and observing the change in the peak currents over time. For many conducting polymers based on dithienylpyrrole, excellent stability has been demonstrated. For example, the polymer P(SNS-Ph-Pyr) retained 78% of its charge capacity and 75% of its peak current after 1000 continuous cycles between its neutral and oxidized states, indicating good redox stability. core.ac.uk However, polyfurans, in general, have been noted for challenges related to their polymerization and stability upon exposure to oxygen. nih.gov The stability of poly(2,5-di(-2-furyl)-pyrrole) is a key parameter that requires detailed investigation, as the integrity of the furan (B31954) rings can be a limiting factor compared to the more robust thiophene (B33073) rings in analogous structures.

Oxidation and Reduction Peak Analysis

Spectroelectrochemistry for In-Situ Electronic Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time insight into the changes in a material's optical properties during redox reactions. By recording UV-Vis absorption spectra while controlling the electrode potential, a direct correlation can be established between the electronic structure and the electrochemical state of the polymer film. This is particularly valuable for understanding the nature of the charge carriers (polarons, bipolarons) and for characterizing electrochromic behavior.

When poly(2,5-di(-2-furyl)-pyrrole) or its analogs are switched from their neutral to oxidized states, significant changes in their UV-Vis absorption spectra are expected. In the neutral state, the polymer typically exhibits a strong absorption band at a specific wavelength (λmax) in the visible or near-UV region, which corresponds to the π-π* electron transition along the conjugated backbone. core.ac.ukmdpi.com

Upon oxidation, the intensity of this π-π* transition peak decreases. Simultaneously, new absorption bands emerge at lower energies (longer wavelengths). mdpi.comresearchgate.net These new bands are the spectroscopic signatures of the polaron and bipolaron states created on the polymer backbone. yuntech.edu.tw This spectral evolution is responsible for the visible color change of the material, a property known as electrochromism. For instance, many N-substituted poly(dithienylpyrrole) derivatives exhibit color changes from yellow or orange in the neutral state to green or blue in the oxidized state. rsc.orgcore.ac.uk The addition of furan units into such polymer backbones is known to cause a redshift (a shift to longer wavelengths) in the absorption spectrum. yuntech.edu.tw

Spectroelectrochemical data is essential for determining the electronic band gap (Eg) of the polymer in its neutral (semiconducting) state. The optical band gap can be estimated from the onset wavelength (λonset) of the π-π* transition in the absorption spectrum, using the equation Eg = 1240/λonset. researchgate.net

Furthermore, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials of oxidation (Eox) and reduction (Ered) obtained from cyclic voltammetry. mdpi.comrsc.org These values are critical for designing electronic devices, as they determine the energy barriers for charge injection and transport. For N-substituted poly(dithienylpyrrole)s, optical band gaps are typically in the range of 1.9 to 3.1 eV. rsc.org A copolymer incorporating a dithienylpyrrole derivative with EDOT was found to have a low band gap of 1.65 eV, demonstrating that the electronic properties can be finely tuned. researchgate.net

Real-Time UV-Vis Absorption Changes during Redox Switching

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about charge transfer, diffusion, and interfacial phenomena within an electrochemical system. mdpi.com By applying a small sinusoidal AC potential perturbation over a wide range of frequencies and measuring the current response, the impedance of the system is determined. nih.gov The data, often visualized in Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to quantify processes like charge-transfer resistance (Rct) and double-layer capacitance (Cdl). mdpi.com

For poly(2,5-di(-2-furyl)-pyrrole), Faradaic impedance measurements have been performed on both its reduced and oxidized states across a potential range of 0.3 V to 1.0 V. researchgate.net The key findings from these studies reveal how charge transport dynamics change with the polymer's redox state and physical thickness.

A significant observation is that the impedance of the polymer film progressively decreases as the applied potential becomes more positive. researchgate.net This indicates that the oxidized (p-doped) form of the polymer is significantly more conductive than its neutral form, which is a hallmark of conducting polymers. The introduction of charge carriers (polarons/bipolarons) at higher potentials facilitates more efficient charge transport through the material. Additionally, studies reported a decrease in impedance with increasing film thickness. researchgate.net

| Parameter Varied | Observation | Interpretation |

|---|---|---|

| Applied Potential | Impedance decreases as potential increases from 0.3 V to 1.0 V. | The oxidized (doped) state is more conductive than the reduced (neutral) state. |

| Film Thickness | Impedance decreases as film thickness increases. | Reported experimental result. |

Equivalent Circuit Modeling of Electrode/Polymer Interface

The interface between the electrode and the conducting polymer film can be investigated using Electrochemical Impedance Spectroscopy (EIS). This technique provides insight into the various processes occurring at the interface, such as charge transfer, diffusion, and capacitive behavior. The resulting impedance data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to quantify these processes.

For poly(this compound), Faradaic impedance measurements have been performed on both its reduced and oxidized states at constant potentials. An equivalent circuit involving two complex elements was proposed to adequately simulate the experimental Bode, Nyquist, and complex plane admittance diagrams. A key finding from this analysis is that the film resistance is very high for the polymer. This suggests that the mass transport of the perchlorate (B79767) (ClO₄⁻) dopant ions through the polymer matrix is the rate-determining step of the oxidation-doping process.

Ionic and Electronic Conductivity Measurements

The ability of poly(this compound) to conduct charge is dependent on its oxidation state. In its oxidized form, the polymer incorporates dopant anions (such as ClO₄⁻) from the electrolyte to balance the positive charges (polarons and bipolarons) on the polymer backbone, allowing for electronic and ionic conductivity. In its reduced, neutral state, the conductivity is significantly lower.

A detailed study determined the density, conductivity, and percentage of ClO₄⁻ doping for both the oxidized and reduced forms of the polymer. The findings are summarized in the table below.

| Property | Oxidized Film | Reduced Film |

| Density (g cm⁻³) | 1.63 | 1.48 |

| Conductivity (S cm⁻¹) | 1.3 x 10⁻⁵ | 1.1 x 10⁻⁸ |

| Doping (% ClO₄⁻) | 16.0 | 0.0 |

This interactive table summarizes the measured physical and electrical properties of poly(this compound) in its oxidized and reduced states.

Investigation of Electrochromic Properties

Electrochromism is the phenomenon where a material reversibly changes its optical properties (color or transparency) in response to an applied electrical potential. This property is a key feature of many conducting polymers.

Coloration Efficiency and Optical Contrast Studies

Coloration efficiency (CE) is a critical parameter for electrochromic materials, quantifying the effectiveness of charge in producing a color change. It is defined as the change in optical density per unit of charge injected or ejected per unit area. Optical contrast refers to the difference in transmittance between the bleached (reduced) and colored (oxidized) states of the material at a specific wavelength.

Detailed research findings specifically quantifying the coloration efficiency and optical contrast for the homopolymer of this compound are not extensively available in the reviewed scientific literature.

Switching Speed and Long-Term Cycling Stability

The practical application of electrochromic materials also depends on their switching speed (the time required to change from colored to bleached and vice versa) and their long-term stability (the ability to retain their electrochromic performance over thousands of cycles).

Specific data on the switching kinetics and the long-term cycling stability for poly(this compound) have not been detailed in the surveyed literature.

Coordination Chemistry of 2,5 Di Furan 2 Yl 1h Pyrrole As a Ligand

Ligand Design and Coordination Modes

The design of 2,5-Di(furan-2-yl)-1H-pyrrole as a ligand is centered on its potential for multidentate coordination upon deprotonation of the pyrrole (B145914) N-H group. The resulting anion is a powerful N-donor, analogous to the core of dipyrromethene ligands, which are known to form stable complexes with a wide range of metal ions. digitellinc.comdergipark.org.tr The presence of two furan (B31954) rings introduces additional oxygen donor atoms, allowing for several potential coordination modes.

N-Monodentate Coordination: The ligand could coordinate to a metal center solely through the deprotonated pyrrole nitrogen.

N,O-Bidentate Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the pyrrole nitrogen and the oxygen atom of one of the furan rings. This is a common binding mode for ligands containing both N and O donor atoms.

N,O,O'-Tridentate (Pincer) Coordination: The ligand could potentially act as a pincer ligand, binding to a metal center via the central pyrrole nitrogen and both furan oxygen atoms. This would create two five-membered chelate rings, leading to highly stable metal complexes.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers, using the pyrrole nitrogen for one metal and the furan oxygens for another.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions, and the stoichiometry of the ligand-to-metal ratio. Theoretical studies on similar furan- and pyrrole-Lewis acid complexes show that the interaction energy is significantly dependent on the coordination mode. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The initial step is the deprotonation of the pyrrole N-H proton, which can be achieved using a mild base such as triethylamine (B128534) or a stronger base like sodium hydride, to generate the anionic ligand in situ. This is then reacted with a metal precursor.

The synthesis of transition metal complexes can be generalized by the following reaction scheme:

L-H + Base → L⁻ + [Base-H]⁺ nL⁻ + MClₓ → MLₙCl₍ₓ₋ₙ₎ + nCl⁻

Where L-H is this compound and M is a transition metal such as Cu(II), Ni(II), or Fe(III).

Copper(II) Complexes: Reaction with copper(II) salts like copper(II) acetate (B1210297) or copper(II) chloride is expected to yield mononuclear or dinuclear complexes. mdpi.com Depending on the stoichiometry, a complex such as [Cu(L)₂] or a bridged species might form. Copper(II) complexes with related furan-containing ligands have been successfully synthesized and characterized. rsc.orgrsc.org

Nickel(II) Complexes: Nickel(II) salts would likely react to form square planar (for low-spin d⁸) or octahedral complexes.

Iron(II)/Iron(III) Complexes: The reaction with iron salts could lead to tetrahedral or octahedral complexes. acs.orgnih.gov The synthesis of iron complexes with N-heterocyclic ligands is well-documented and provides a basis for predicting the outcomes with this ligand. researchgate.net

The characterization of newly synthesized complexes is crucial to confirm their structure and properties. A combination of spectroscopic and analytical techniques would be employed.

Spectroscopic Methods:

FTIR Spectroscopy: The coordination of the ligand to the metal center would be confirmed by the disappearance of the N-H stretching vibration (typically around 3400 cm⁻¹) and shifts in the C-O-C stretching frequencies of the furan rings.

UV-Vis Spectroscopy: The electronic spectra of the complexes are expected to show intense bands in the UV region corresponding to π-π* transitions within the ligand's conjugated system. dergipark.org.tr Additional, weaker bands in the visible region would correspond to d-d transitions or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H and ¹³C NMR spectroscopy would provide detailed structural information in solution. Significant chemical shifts in the protons and carbons of the pyrrole and furan rings adjacent to the coordination sites would be observed compared to the free ligand. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov For instance, a hypothetical square planar Cu(II) complex, [Cu(L)₂], where L is the deprotonated ligand coordinating in an N,O-bidentate fashion, would exhibit specific geometric parameters.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical [Cu(L)₂] Complex

| Parameter | Expected Value | Description |

| Coordination Geometry | Distorted Square Planar | Typical for Cu(II) with chelating ligands. |

| Cu-N Bond Length | ~1.95 - 2.05 Å | Covalent bond to the deprotonated pyrrole. |

| Cu-O Bond Length | ~1.90 - 2.00 Å | Covalent bond to the furan oxygen. |

| N-Cu-O Bite Angle | ~85 - 90° | Angle within the five-membered chelate ring. |

| O-Cu-O' Angle | ~175 - 180° | Angle between furan donors from opposing ligands. |

| N-Cu-N' Angle | ~175 - 180° | Angle between pyrrole donors from opposing ligands. |

Data are hypothetical and based on typical values for similar Cu(II) complexes found in the literature. rsc.org

Transition Metal Complexes (e.g., Cu, Ni, Fe)

Electronic and Magnetic Properties of Metal-Pyrrole/Furan Complexes

The electronic and magnetic properties of complexes containing this compound are dictated by the interplay between the metal's d-orbitals and the ligand's extended π-electron system. pku.edu.cndiva-portal.org

Electronic Properties: The ligand's structure, featuring three interconnected aromatic rings, results in a delocalized π-system. Coordination to a metal ion can significantly alter the HOMO-LUMO gap. mdpi.com The interaction leads to the formation of molecular orbitals where charge transfer transitions (LMCT or MLCT) can occur, often resulting in intense coloration of the complexes. rsc.org Computational studies on related Fe(II) polypyridine complexes show that replacing pyridine (B92270) with five-membered rings like furan and pyrrole systematically tunes the ligand field strength and the relative energies of the metal-centered states. nih.gov The electronic properties can be further tuned by modifying the ligand, for example, by substitution on the furan rings. wvu.edu

Magnetic Properties: For complexes with paramagnetic metal ions like Cu(II), Ni(II), or Fe(III), magnetic susceptibility measurements provide insight into the electronic structure. In mononuclear complexes, the magnetic moment would be consistent with the number of unpaired electrons on the metal center. For polynuclear complexes, magnetic coupling between metal centers can occur. For example, in a hypothetical dinuclear iron(III) complex bridged by the ligand, the interaction could be either ferromagnetic (aligning the spins) or antiferromagnetic (pairing the spins), depending on the bridging mode and the geometry of the bridge, which dictates the orbital overlap. acs.orgnih.gov

Catalytic Applications of Metal-Coordination Compounds

The unique electronic and structural features of metal complexes derived from this compound make them attractive candidates for catalysis in organic synthesis. The electron-rich nature of the ligand can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles.

Based on the catalytic activities of structurally related complexes, several applications can be envisioned for complexes of this compound.

C-H Bond Functionalization: Palladium complexes are renowned for their ability to catalyze C-C and C-N bond-forming reactions. Palladium-NHC (N-heterocyclic carbene) complexes have been shown to be effective catalysts for the direct C-H arylation of furans and pyrroles. researchgate.netacs.org A palladium complex of the title ligand could similarly activate the C-H bonds on substrates for cross-coupling reactions.

Oxidation Reactions: Copper and manganese complexes are widely used as catalysts for oxidation reactions. mdpi.com For instance, Cu(II) and Mn(II) complexes with Schiff base ligands anchored to supports have been used for the oxidation of cyclohexene (B86901) and various alcohols. A complex of this compound with Cu or Mn could be investigated for similar selective oxidation processes, using environmentally benign oxidants like H₂O₂.

Borylation and Hydrogenation: Iron complexes have emerged as inexpensive and non-toxic catalysts for reactions like C-H borylation of heteroarenes, including furan and pyrrole. researchgate.net Furthermore, ruthenium complexes with N-heterocyclic ligands have demonstrated remarkable activity in the hydrogenation of CO₂ and the dehydrogenation of formic acid, processes relevant to hydrogen storage. rsc.org The metal-ligand cooperativity often invoked in these systems suggests that the title ligand could be a valuable component in designing new catalysts for these transformations.

The catalytic performance would be highly dependent on the choice of metal, the coordination environment, and the reaction conditions.

Exploration of Heterogeneous and Homogeneous Catalysis

A comprehensive review of available scientific literature and research databases did not yield specific studies detailing the use of this compound as a ligand in either heterogeneous or homogeneous catalysis. While the broader fields of pyrrole- and furan-based ligands in coordination chemistry are well-established, and their complexes are known to exhibit catalytic activities in various reactions, research focusing explicitly on the catalytic applications of metal complexes of this compound appears to be limited or not publicly documented.

The potential for this compound to act as a multidentate ligand, coordinating through the nitrogen atom of the pyrrole ring and the oxygen atoms of the furan rings, suggests theoretical applicability in catalysis. Research on structurally related compounds supports the general viability of such systems. For instance, metal complexes of other pyrrole-based ligands, such as 2,5-bis{N-(2,6-diisopropylphenyl)iminomethyl}pyrrole, have been successfully synthesized and shown to be active catalysts for reactions like CO2 fixation. mjcce.org.mk Similarly, palladium and copper complexes of various Schiff base ligands derived from pyrrole-2-carbaldehyde have been investigated for their catalytic efficacy in C-N coupling and oxidation reactions. researchgate.netacs.org

Furthermore, the synthesis of pyrroles from furans is a known transformation often employing heterogeneous catalysts. researchgate.netresearchgate.net The field of metal-organic frameworks (MOFs) also presents an avenue where ligands like this compound could potentially be incorporated to create heterogeneous catalysts. acs.orgnih.gov However, specific examples and performance data for catalysts derived from this compound are absent in the surveyed literature.